molecular formula C9H14N2OS B12981726 N-((3,5-Dimethylisoxazol-4-yl)methyl)thietan-3-amine

N-((3,5-Dimethylisoxazol-4-yl)methyl)thietan-3-amine

Cat. No.: B12981726
M. Wt: 198.29 g/mol
InChI Key: HKSBQQHWXSGKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3,5-Dimethylisoxazol-4-yl)methyl)thietan-3-amine is a compound that features a unique combination of an isoxazole ring and a thietane ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Thietanes are four-membered sulfur-containing heterocycles. The combination of these two rings in a single molecule provides a unique structural framework that can be exploited for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is through the (3+2) cycloaddition reaction of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also available .

For the thietane ring, a common approach involves the base-catalyzed condensation of thiiranes with suitable electrophiles . The final step involves coupling the isoxazole and thietane intermediates under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of N-((3,5-Dimethylisoxazol-4-yl)methyl)thietan-3-amine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and condensation reactions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((3,5-Dimethylisoxazol-4-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form corresponding amines or alcohols.

    Substitution: Both the isoxazole and thietane rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-((3,5-Dimethylisoxazol-4-yl)methyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((3,5-Dimethylisoxazol-4-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. For example, the isoxazole ring can mimic acetyl-lysine, allowing it to bind to bromodomains and inhibit their function . This interaction can disrupt the regulation of gene expression and has potential therapeutic applications in cancer and inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole: Shares the isoxazole ring but lacks the thietane moiety.

    Thietan-3-amine: Contains the thietane ring but lacks the isoxazole moiety.

Uniqueness

N-((3,5-Dimethylisoxazol-4-yl)methyl)thietan-3-amine is unique due to the combination of the isoxazole and thietane rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its individual components.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thietan-3-amine

InChI

InChI=1S/C9H14N2OS/c1-6-9(7(2)12-11-6)3-10-8-4-13-5-8/h8,10H,3-5H2,1-2H3

InChI Key

HKSBQQHWXSGKCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CNC2CSC2

Origin of Product

United States

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